molecular formula C18H29O3- B1263783 Etheroleate

Etheroleate

Cat. No.: B1263783
M. Wt: 293.4 g/mol
InChI Key: NQNHRHWFZHFAAH-XSWVPMOFSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Etheroleic acid can be synthesized through the enzymatic conversion of hydroperoxy fatty acids. For instance, the microsomal fraction of garlic bulbs contains a divinyl ether synthase that catalyzes the conversion of (9Z,11E,13S)-13-hydroperoxy-9,11-octadecadienoic acid into etheroleic acid . The reaction conditions typically involve the use of specific hydroperoxides and the enzyme divinyl ether synthase, which exhibits regio- and stereospecificity .

Industrial Production Methods: Industrial production of etheroleic acid is not widely documented, but it can be inferred that large-scale synthesis would involve the optimization of the enzymatic process used in laboratory settings. This would include the cultivation of garlic or other suitable plant sources, extraction of the enzyme, and controlled reaction conditions to maximize yield.

Chemical Reactions Analysis

Types of Reactions: Etheroleic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of various oxylipins.

    Reduction: Saturated or partially saturated fatty acids.

    Substitution: Ether derivatives with different substituents.

Scientific Research Applications

Mechanism of Action

Etheroleic acid exerts its effects through the formation of oxylipins, which are signaling molecules involved in various physiological processes. The enzyme divinyl ether synthase catalyzes the conversion of hydroperoxy fatty acids to etheroleic acid, which then participates in signaling pathways related to plant defense and stress responses . The molecular targets include specific receptors and enzymes involved in these pathways.

Comparison with Similar Compounds

Uniqueness: Etheroleic acid is unique due to its specific double bond configuration and the presence of an ether linkage, which distinguishes it from other fatty acids. Its role in the formation of oxylipins and involvement in plant defense mechanisms further highlight its distinct properties .

Properties

Molecular Formula

C18H29O3-

Molecular Weight

293.4 g/mol

IUPAC Name

(9Z,11E)-12-[(E)-hex-1-enoxy]dodeca-9,11-dienoate

InChI

InChI=1S/C18H30O3/c1-2-3-4-13-16-21-17-14-11-9-7-5-6-8-10-12-15-18(19)20/h9,11,13-14,16-17H,2-8,10,12,15H2,1H3,(H,19,20)/p-1/b11-9-,16-13+,17-14+

InChI Key

NQNHRHWFZHFAAH-XSWVPMOFSA-M

Isomeric SMILES

CCCC/C=C/O/C=C/C=C\CCCCCCCC(=O)[O-]

Canonical SMILES

CCCCC=COC=CC=CCCCCCCCC(=O)[O-]

Synonyms

(9Z,11E,1'E)-12-(1'-hexenyloxy)-9,11-dodecadienoic acid
12-(1'-hexenyloxy)-9,11-dodecadienoic acid
etheroleic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.